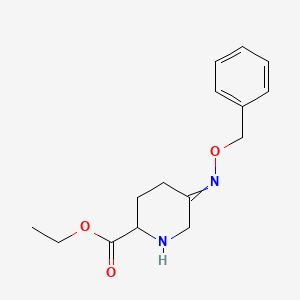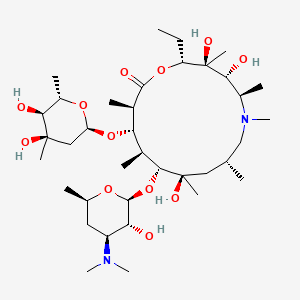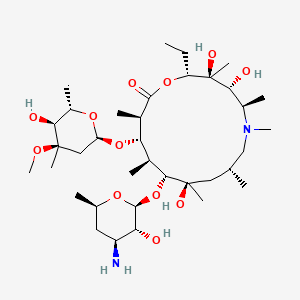
(E)-Cefodizime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Cefodizime is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria and is used to treat various infections, including respiratory tract infections, urinary tract infections, and skin infections. The compound is characterized by its stability against beta-lactamase enzymes, which are produced by certain bacteria to confer resistance against beta-lactam antibiotics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The process typically starts with the acylation of 7-aminocephalosporanic acid (7-ACA) with appropriate acylating agents
Industrial Production Methods: Industrial production of (E)-Cefodizime involves large-scale fermentation processes to produce the cephalosporin core, followed by chemical modification steps to introduce the necessary side chains. The process is optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-Cefodizime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its antibacterial activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
(E)-Cefodizime has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: The compound is investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: this compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
(E)-Cefodizime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound’s stability against beta-lactamase enzymes further enhances its effectiveness against resistant bacterial strains.
Comparaison Avec Des Composés Similaires
Ceftriaxone: Another third-generation cephalosporin with a similar spectrum of activity but different pharmacokinetic properties.
Cefotaxime: Similar to (E)-Cefodizime in terms of antibacterial activity but differs in its chemical structure and stability.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, a feature that distinguishes it from this compound.
Uniqueness: this compound is unique due to its specific (E)-configuration, which contributes to its stability and effectiveness. Its broad-spectrum activity and resistance to beta-lactamase enzymes make it a valuable antibiotic in clinical settings.
Propriétés
Numéro CAS |
97180-26-2 |
|---|---|
Formule moléculaire |
C20H20N6O7S4 |
Poids moléculaire |
584.7 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12+/t13-,17-/m1/s1 |
Clé InChI |
XDZKBRJLTGRPSS-ZSKFQXOHSA-N |
SMILES isomérique |
CC1=C(SC(=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
SMILES canonique |
CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















